Cyclo(L-Leu-trans-4-hydroxy-L-Pro)

概要

説明

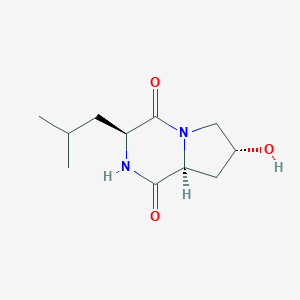

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-leucine and trans-4-hydroxy-L-proline residues. It has a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . It is naturally sourced from organisms such as the fungus Phellinus igniarius and the actinobacterium Streptomyces spp., and exhibits notable antitumor activity against human cancer cell lines (e.g., HCT-116, HepG2) with minimal cytotoxicity toward normal cells .

準備方法

Synthetic Routes and Reaction Conditions

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be synthesized using different methods, including solid-phase synthesis, solution-phase synthesis, and enzymatic reactions. The solid-phase synthesis involves the stepwise addition of protected amino acids to a solid support, followed by cyclization and deprotection . Solution-phase synthesis typically involves the coupling of L-leucine and trans-4-hydroxy-L-proline in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) often employs automated peptide synthesizers for large-scale synthesis. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity .

化学反応の分析

Types of Reactions

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in trans-4-hydroxy-L-proline can be oxidized to form a ketone.

Reduction: The carbonyl groups in the peptide bond can be reduced to secondary alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in secondary alcohols .

科学的研究の応用

Scientific Research Applications

1. Antimicrobial Activity

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 8 |

| Escherichia coli | 16 |

| Staphylococcus aureus | 4 |

Research indicates that the compound inhibits bacterial growth by disrupting cell wall synthesis and affecting metabolic pathways involved in virulence factor expression .

2. Anticancer Potential

The compound has been investigated for its anticancer properties, showing promising results in vitro against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| HCT-116 | 30 |

| A549 (lung cancer) | 40 |

The mechanism of action involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of cyclo(L-Leu-trans-4-hydroxy-L-Pro). It has been shown to enhance cognitive function in animal models subjected to stress-induced depression, potentially by increasing levels of neurotransmitters like serotonin and dopamine.

Case Studies

1. Neuroprotection Study

A study conducted on mice demonstrated that administration of cyclo(L-Leu-trans-4-hydroxy-L-Pro) improved memory retention in behavioral tests such as the Morris water maze, indicating its potential as a therapeutic agent for cognitive disorders .

2. Clinical Trial on Antimicrobial Efficacy

In a clinical trial involving patients with chronic bacterial infections, those treated with cyclo(L-Leu-trans-4-hydroxy-L-Pro) showed a significant reduction in infection rates compared to control groups. This suggests its potential utility as an antibiotic agent .

作用機序

The mechanism by which Cyclo(L-Leu-trans-4-hydroxy-L-Pro) exerts its effects involves its interaction with specific molecular targets and pathways. The proline residue induces constraints that promote the cis-conformation of the peptide bond, facilitating cyclization and generating the cyclic dipeptide scaffold . This unique structure enhances its stability and bioactivity, allowing it to interact with various biological targets .

類似化合物との比較

Comparison with Structurally Similar Cyclic Dipeptides

Structural and Physicochemical Differences

The hydroxyl group in trans-4-hydroxy-L-proline differentiates Cyclo(L-Leu-trans-4-hydroxy-L-Pro) from non-hydroxylated analogs. Key comparisons include:

Key Observations :

- The hydroxyl group in Cyclo(L-Leu-trans-4-hydroxy-L-Pro) increases its water solubility compared to Cyclo(L-Leu-L-Pro), making it more bioavailable in aqueous environments .

- Stereochemistry (e.g., D- vs. L-amino acids) significantly alters biological activity. For example, Cyclo(D-Pro-D-Leu) from Bacillus cereus shows antimicrobial activity, unlike its L-configured counterparts .

Antitumor Activity

- Cyclo(L-Leu-trans-4-hydroxy-L-Pro): Demonstrates broad-spectrum cytotoxicity against colon (HCT-116), liver (HepG2), and lung (A549) cancer cells, with inhibition ratios >80% at 100 µg/mL. Minimal toxicity to normal colon cells (inhibition <15%) .

- Cyclo(L-Leu-L-Pro) : Shows weaker antitumor activity (e.g., 55–80% inhibition at 100 µg/mL in HCT-116) and is also identified as a semiochemical in lizards, though with less behavioral impact than Cyclo(L-Pro-L-Pro) .

- Cyclo(L-Pro-L-Pro) : Induces strong chemosensory responses in lizards, suggesting a specialized role in intra-specific communication .

Antimicrobial and Ecological Roles

- Cyclo(D-Pro-D-Leu): Exhibits antimicrobial properties, highlighting the role of D-amino acids in evading host enzymatic degradation .

- Cyclo(L-Pro-L-Phe) : Isolated from marine fungi, shows cytotoxicity against leukemia cells (K562) at 100 µg/mL .

Discussion: Impact of Structural Modifications on Function

- Stereochemistry : D-configured DKPs (e.g., Cyclo(D-Pro-D-Leu)) exhibit distinct bioactivities due to resistance to proteolytic cleavage, making them valuable for antimicrobial applications .

- Amino Acid Composition: Proline-rich DKPs (e.g., Cyclo(L-Pro-L-Pro)) exhibit structural rigidity, influencing their receptor-binding specificity .

生物活性

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is a cyclic dipeptide that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is classified as a diketopiperazine (DKP), characterized by a cyclic structure formed from two amino acids: L-leucine and trans-4-hydroxy-L-proline. The presence of the hydroxyl group on proline imparts unique chemical properties that enhance its biological activity.

1. Anticancer Activity

Research has demonstrated that cyclo(L-Leu-trans-4-hydroxy-L-Pro) exhibits significant anticancer properties. A study evaluated its cytotoxic effects against various cancer cell lines, revealing the following:

| Cell Line | IC50 (µM) |

|---|---|

| U87-MG (glioma) | 1.3 |

| U251 (glioma) | 19.8 |

| ECA-109 (esophageal) | 20 |

| HeLa-S3 (cervical) | ≥50 |

| PANC-1 (pancreatic) | 14 |

The compound induced apoptosis in HL-60 human leukemia cells through mechanisms involving the generation of reactive oxygen species (ROS), activation of the Bcl-2 family signaling pathway, and subsequent caspase activation .

2. Neuroprotective Effects

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) has also shown promise in neuroprotection. In vitro studies indicated that it can mitigate oxidative stress-induced neurodegeneration in SH-SY5Y neuroblastoma cells. The compound reduced hydrogen peroxide-induced apoptosis and ROS generation, suggesting a protective role against neurodegenerative diseases .

The biological activities of cyclo(L-Leu-trans-4-hydroxy-L-Pro) can be attributed to several mechanisms:

- Induction of Apoptosis : The compound promotes apoptosis through ROS accumulation, which activates apoptotic pathways involving caspases and PARP cleavage.

- Antioxidant Activity : It scavenges intracellular ROS, thereby protecting normal cells from oxidative damage. Studies demonstrated that cyclo(L-Leu-trans-4-hydroxy-L-Pro) significantly reduced cytotoxic effects induced by tert-butyl hydroperoxide in breast epithelial cells .

Case Studies

Study on Anticancer Properties : A study published in the Archives of Breast Cancer highlighted the protective effects of cyclo(L-Leu-trans-4-hydroxy-L-Pro) against oxidative stress in normal breast epithelial cells. The findings revealed that this cyclic dipeptide effectively scavenged ROS and reduced cytotoxicity compared to linear analogs .

Neuroprotective Study : Another investigation focused on the neuroprotective effects of related cyclic peptides, demonstrating their potential as partial PPAR-γ agonists, which are crucial for mediating neuroprotection in oxidative stress contexts .

Q & A

Basic Research Questions

Q. How is Cyclo(L-Leu-trans-4-hydroxy-L-Pro) synthesized and characterized in academic research?

Cyclo(L-Leu-trans-4-hydroxy-L-Pro) is synthesized using methods such as solid-phase peptide synthesis, solution-phase synthesis, or enzymatic cyclization. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>90% as per quality control standards). These techniques resolve stereochemical details, including the trans-4-hydroxy configuration of the proline residue .

Q. What are the solubility and storage protocols for maintaining compound stability?

The compound is soluble in chloroform, dichloromethane, DMSO, and acetone. For long-term stability, store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis or oxidation. For liquid handling, centrifugation at 500×g is recommended to concentrate the compound at the vial’s base, minimizing exposure to moisture and light .

Q. How is purity ensured in research-grade Cyclo(L-Leu-trans-4-hydroxy-L-Pro)?

Rigorous quality control includes triple verification via HPLC (to confirm >98% purity), NMR for structural integrity, and MS for molecular ion matching. Batch-specific certificates of analysis (CoA) are critical for reproducibility, particularly in bioactivity studies .

Q. What standard protocols prevent contamination during experimental handling?

Avoid repeated freeze-thaw cycles. Use sterile, anhydrous solvents for reconstitution, and aliquot the compound for single-use applications. Pre-centrifuge vials before opening to prevent loss of adhered particles .

Advanced Research Questions

Q. How does the antitumor activity of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) vary across cell lines, and how should contradictory data be addressed?

In vitro studies show cell line-specific efficacy: IC50 values for HCT-116 (colorectal) and HepG2 (hepatocellular) carcinoma cells are significantly lower than in A549 (lung adenocarcinoma), suggesting tissue-specific uptake or metabolic differences. Contradictions in activity may arise from variations in assay conditions (e.g., serum concentration, incubation time). Researchers should standardize protocols across replicates and validate results using orthogonal assays (e.g., apoptosis markers, cell cycle analysis) .

Q. What mechanisms underlie its antifungal and antitumor bioactivities?

Cyclodipeptides like Cyclo(L-Leu-trans-4-hydroxy-L-Pro) disrupt quorum sensing in pathogens (e.g., Vibrio vulnificus) by interfering with ToxR-LeuO-HU-RpoS signaling. Antitumor effects may involve reactive oxygen species (ROS) modulation or inhibition of tyrosine kinase pathways. Comparative studies with analogs (e.g., cyclo(L-Phe-trans-4-OH-Pro)) suggest hydroxyl group positioning is critical for target binding .

Q. How can structural modifications optimize its biological activity?

Structure-activity relationship (SAR) studies indicate that substituting the leucine residue with aromatic amino acids (e.g., phenylalanine) enhances antifungal potency. Hydroxyl group alkylation or esterification may improve blood-brain barrier permeability. Computational modeling (e.g., molecular docking) guides rational design to enhance affinity for enzymatic targets like tyrosinase .

Q. What challenges exist in resolving its 3D conformation, and how does conformation impact function?

The trans-4-hydroxy-L-proline residue introduces steric constraints, complicating X-ray crystallography. Alternatives like circular dichroism (CD) spectroscopy or molecular dynamics simulations predict bioactive conformations. The compound’s rigid bicyclic structure may limit interaction with flexible binding pockets, necessitating conformational analogs for specific applications .

特性

IUPAC Name |

(3S,7R,8aS)-7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15)/t7-,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHIUWVXPQQDMC-VGMNWLOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。